Superior Oral Bioavailability of Ponazuril vs. Diclazuril in Horses
Ponazuril demonstrates substantially higher oral bioavailability compared to the related triazine diclazuril. This is a critical differentiator for achieving reliable systemic exposure and therapeutic CSF concentrations following oral administration. [1]
| Evidence Dimension | Oral Bioavailability in Horses |
|---|---|
| Target Compound Data | 68.3% (reported) |
| Comparator Or Baseline | Diclazuril: 5% (reported) |
| Quantified Difference | 13.7-fold higher bioavailability |
| Conditions | Oral administration in horses; values derived from independent pharmacokinetic studies. |
Why This Matters
The low bioavailability of diclazuril necessitates higher or more frequent dosing to achieve comparable plasma levels, potentially increasing cost and variable exposure, whereas ponazuril's high bioavailability supports a more predictable and convenient once-daily dosing regimen.
- [1] MacKay RJ, et al. Equine Protozoal Myeloencephalitis: Treatment, Prognosis, and Prevention. Clinical Techniques in Equine Practice. 2006. Bioavailability of sulfonamide, TMP, PYR, and diclazuril (DCZ) reported as 68.3%, 67.3%, 56%, and 5%, respectively. View Source
